2-Fluoropropionic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84352. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5FO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZPFTCEXIGSHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292648 | |

| Record name | 2-Fluoropropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6087-13-4 | |

| Record name | 6087-13-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoropropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoropropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoropropionic Acid: Chemical Properties, Structure, and Experimental Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and common experimental methodologies related to 2-Fluoropropionic acid. This information is intended to support research, development, and quality control activities involving this compound.

Chemical Properties

This compound, also known as α-fluoropropionic acid, is a halogenated carboxylic acid. It is a colorless liquid at room temperature and is partly miscible with water. Its chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅FO₂ | [1] |

| Molecular Weight | 92.07 g/mol | [1] |

| Density | 1.181 g/mL at 25 °C | |

| Boiling Point | 66-67 °C at 30 mmHg | |

| Refractive Index | n20/D 1.383 | |

| Flash Point | 82.22 °C (180.0 °F) | |

| Water Solubility | Partly miscible | [2] |

| CAS Number | 6087-13-4 |

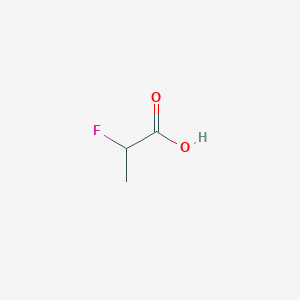

Chemical Structure

This compound is a chiral molecule, existing as two enantiomers: (S)-2-fluoropropanoic acid and (R)-2-fluoropropanoic acid. The presence of a fluorine atom on the alpha-carbon significantly influences the molecule's acidity and reactivity.

Below is a two-dimensional representation of the molecular structure of this compound.

Caption: 2D structure of this compound.

The structural identifiers for this compound are as follows:

-

IUPAC Name: 2-fluoropropanoic acid[1]

-

SMILES: CC(C(=O)O)F[1]

-

InChI Key: ZVZPFTCEXIGSHM-UHFFFAOYSA-N[1]

Experimental Protocols

This section outlines general methodologies for the synthesis and analysis of this compound. These protocols are based on standard organic chemistry techniques and may require optimization for specific experimental setups.

Synthesis of this compound

Two common methods for the preparation of this compound are the fluorination of 2-chloropropionic acid and the hydrofluorination of propylene oxide.[3] A general laboratory procedure for the synthesis from an ethyl 2-halopropanoate precursor is described below.

General Procedure for the Preparation of Racemic 2-Fluoropropanoic Acids:

This procedure describes the hydrolysis of an ethyl 2-fluoro-2-arylpropanoate to the corresponding carboxylic acid. A similar principle can be applied to the hydrolysis of ethyl 2-fluoropropanoate.

-

To a solution of the starting ethyl 2-fluoropropanoate ester in ethanol at 0 °C, add an aqueous solution of sodium hydroxide.

-

Stir the reaction mixture at room temperature for a designated period (e.g., 3 hours).

-

Acidify the reaction mixture with hydrochloric acid.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Dry the organic layer over an anhydrous salt like sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-fluoropropanoic acid.[4]

Caption: General workflow for the hydrolysis of ethyl 2-fluoropropanoate.

Analytical Methods

Standard analytical techniques for the characterization of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the molecular structure.

Sample Preparation for NMR Analysis:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

If necessary, filter the solution through a small plug of glass wool to remove any particulate matter.

-

Cap the NMR tube securely.[5]

A ¹⁹F NMR spectrum for this compound is available in public databases and can be used as a reference.[6]

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in this compound. The spectrum will show characteristic absorption bands for the O-H of the carboxylic acid, the C=O of the carbonyl group, and the C-F bond.

General Protocol for IR Analysis:

For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr) for analysis by transmission IR spectroscopy. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Sample Preparation for Mass Spectrometry:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with a mixture of acetonitrile and water (often with a small amount of formic acid to aid ionization).

-

Ensure the final solution is free of any particulate matter by centrifugation or filtration.

-

Transfer the solution to an appropriate autosampler vial.[7][8]

Safety Information

This compound is a corrosive and toxic substance. It is harmful if swallowed and causes severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | C3H5FO2 | CID 256876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. chembk.com [chembk.com]

- 4. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Fluoropropionic Acid (CAS Number: 6087-13-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoropropionic acid (2-FPA) is a halogenated carboxylic acid with growing significance in biomedical research and drug development. Its structural similarity to endogenous metabolites like propionate and acetate allows it to function as a valuable probe in metabolic studies, particularly in the field of oncology. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed synthesis protocols, applications in drug development, and its proposed mechanism of action. The information is presented to support researchers and scientists in leveraging this compound for their studies.

Chemical and Physical Properties

This compound, also known as α-fluoropropionic acid, is a colorless liquid at room temperature.[1][2] It is characterized by the presence of a fluorine atom at the alpha position relative to the carboxyl group, which imparts unique chemical and biological properties.[1] The compound is partly miscible in water and soluble in common organic solvents.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 6087-13-4 | [3] |

| Molecular Formula | C₃H₅FO₂ | [3] |

| Molecular Weight | 92.07 g/mol | [3] |

| Appearance | Colorless liquid | [2] |

| Density | 1.181 g/mL at 25 °C | |

| Boiling Point | 66-67 °C at 30 mmHg | |

| Flash Point | 82.22 °C | |

| Refractive Index | n20/D 1.383 | |

| Water Solubility | Partly miscible | [2] |

| pKa | ~2.68 (Predicted) | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common laboratory-scale methods involve nucleophilic substitution of a leaving group at the α-position of a propionic acid derivative with a fluoride source.

Synthesis from 2-Chloropropionic Acid

A prevalent method for the synthesis of this compound is the reaction of 2-chloropropionic acid with a fluoride salt, such as potassium fluoride (KF).[2]

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 2-chloropropionic acid (1 mol equivalent).

-

Addition of Reagents: Add a suitable solvent, such as a high-boiling point ether or a polar aprotic solvent. Add spray-dried potassium fluoride (a molar excess, typically 2-3 equivalents). The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can enhance the reaction rate.

-

Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the solvent used. Monitor the reaction progress by a suitable analytical technique, such as GC-MS or TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Filter the solid salts and wash with the solvent. The filtrate is then subjected to distillation under reduced pressure to isolate the this compound. Further purification can be achieved by fractional distillation.

Synthesis of [¹⁸F]-2-Fluoropropionic Acid for PET Imaging

For applications in Positron Emission Tomography (PET), the synthesis of the ¹⁸F-labeled analogue is required. This is typically achieved via nucleophilic substitution on a suitable precursor.

Experimental Protocol:

-

¹⁸F-Fluoride Preparation: [¹⁸F]Fluoride is produced in a cyclotron and trapped on an anion exchange column. It is then eluted with a solution of potassium carbonate and Kryptofix 2.2.2 (K2.2.2) in acetonitrile/water. The water is removed azeotropically with acetonitrile.

-

Radiolabeling Reaction: To the dried K[¹⁸F]/K2.2.2 complex, a solution of a suitable precursor, such as methyl 2-bromopropionate, in anhydrous acetonitrile is added. The reaction mixture is heated at a specific temperature (e.g., 80-120°C) for a short duration (5-15 minutes).

-

Hydrolysis: After the labeling reaction, the resulting ester is hydrolyzed to the carboxylic acid by adding a base, such as sodium hydroxide, and heating.

-

Purification and Formulation: The crude product is purified by semi-preparative HPLC. The fraction containing [¹⁸F]-2-Fluoropropionic acid is collected, the solvent is evaporated, and the final product is formulated in a physiologically compatible solution, such as sterile saline, for injection.

Applications in Drug Development and Research

This compound and its derivatives have emerged as important tools in drug discovery and biomedical research, primarily as metabolic probes and building blocks for more complex molecules.

PET Imaging Agent in Oncology

[¹⁸F]-2-Fluoropropionic acid has shown significant promise as a PET imaging agent for the detection and monitoring of various cancers, including prostate and liver cancer. The rationale for its use is based on the "Warburg effect," where cancer cells exhibit altered metabolism, including increased fatty acid synthesis. It is hypothesized that 2-FPA, as an analog of acetate and propionate, is taken up by cancer cells and becomes a substrate in these metabolic pathways.

Building Block for Bioactive Molecules

The unique properties conferred by the fluorine atom make this compound an attractive building block in medicinal chemistry.[4] The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4] For example, 2-aryl-2-fluoropropionic acids have been synthesized as non-steroidal anti-inflammatory drugs (NSAIDs).[5]

Probe for Studying Fatty Acid Metabolism

2-Fluoro-analogues of fatty acids, including those derived from 2-FPA, can act as inhibitors of key enzymes in fatty acid metabolism. For instance, 2-fluoropalmitic acid has been shown to inhibit acyl-CoA synthetase, the enzyme that "traps" fatty acids within the cell by converting them to their CoA esters. This inhibition allows researchers to dissect the transport of fatty acids across the cell membrane from their subsequent intracellular metabolism.

Mechanism of Action and Signaling Pathways

The biological activity of this compound is closely linked to its role as a mimic of endogenous short-chain fatty acids.

Involvement in Fatty Acid Synthesis

As an analog of acetate, this compound is thought to enter the fatty acid synthesis pathway. Acetyl-CoA is a fundamental building block for the synthesis of fatty acids. It is carboxylated to malonyl-CoA, and then a series of condensation, reduction, dehydration, and further reduction reactions lead to the elongation of the fatty acid chain. 2-FPA, once converted to its CoA ester, can potentially be incorporated into this pathway or interfere with it.

References

- 1. scienceready.com.au [scienceready.com.au]

- 2. chembk.com [chembk.com]

- 3. This compound | C3H5FO2 | CID 256876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of 2-Fluoropropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropropionic acid (2-FPA) is a halogenated carboxylic acid with significant applications in the pharmaceutical and agrochemical industries. Its utility as a synthetic intermediate and as a tracer in medical imaging, particularly in its radiolabeled form ([¹⁸F]-FPA) for positron emission tomography (PET) in oncology, has brought its physicochemical properties into sharp focus.[1][2][3] This technical guide provides an in-depth overview of the core physical properties of this compound, complete with experimental protocols for their determination and visualizations of its relevant metabolic pathways.

Core Physical and Chemical Properties

The physical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, application, and behavior in various chemical and biological systems.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃H₅FO₂ | [4][5][6] |

| Molecular Weight | 92.07 g/mol | [4][5] |

| Appearance | Colorless liquid | [7] |

| Density | 1.181 g/mL at 25 °C | [8] |

| Boiling Point | 66-67 °C at 30 mmHg | [8] |

| Melting Point | Not available (liquid at room temperature) | |

| Refractive Index (n₂₀/D) | 1.383 | [8] |

Acidity and Solubility

| Property | Value | Source(s) |

| pKa | 2.68 ± 0.10 (Predicted) | [2] |

| Water Solubility | Partly miscible | [2][7] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of this compound are provided below. These protocols are based on standard laboratory practices for organic compounds.

Determination of Boiling Point

The boiling point of this compound can be determined using a distillation apparatus under reduced pressure.

Methodology:

-

Assemble a micro-distillation apparatus.

-

Place a small volume of this compound in the distillation flask along with a boiling chip.

-

Connect the apparatus to a vacuum pump and a manometer to control and measure the pressure.

-

Gradually heat the distillation flask using a heating mantle.

-

Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb at a specific, constant pressure (e.g., 30 mmHg).

-

This temperature is the boiling point at the recorded pressure.

Determination of Density

The density of liquid this compound can be accurately measured using a pycnometer or a digital density meter.

Methodology (using a pycnometer):

-

Clean and dry a pycnometer of a known volume.

-

Weigh the empty, dry pycnometer.

-

Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

-

Place the pycnometer in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

-

Carefully adjust the volume of the liquid to the calibration mark of the pycnometer.

-

Wipe the outside of the pycnometer dry and weigh it.

-

The density is calculated by dividing the mass of the this compound (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a standard method for its determination.

Methodology:

-

Prepare a standard solution of this compound of known concentration in water.

-

Calibrate a pH meter using standard buffer solutions.

-

Place a known volume of the this compound solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration, adding the titrant in small, known increments.

-

Record the pH of the solution after each addition of the titrant.

-

Plot a titration curve of pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of hydrogen atoms. The spectrum of this compound will show signals corresponding to the methyl (CH₃), methine (CH), and carboxylic acid (COOH) protons, with characteristic chemical shifts and splitting patterns due to coupling with the fluorine atom and adjacent protons.

-

¹³C NMR: Reveals the number of different carbon environments in the molecule.

-

¹⁹F NMR: Is particularly useful for fluorinated compounds, providing a distinct signal for the fluorine atom, with its chemical shift being sensitive to the electronic environment.[4][9]

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700-1725 cm⁻¹), and the C-F stretch (typically in the 1000-1400 cm⁻¹ region).[10]

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the loss of specific groups, such as the carboxyl group or a fluorine atom.

Metabolic Pathways and Logical Relationships

The use of [¹⁸F]-labeled this compound ([¹⁸F]-FPA) in PET imaging for cancer detection is based on its involvement in cellular metabolism, particularly in pathways that are often upregulated in tumor cells.[11][12] The uptake of [¹⁸F]-FPA is believed to be related to fatty acid synthesis and the tricarboxylic acid (TCA) cycle.[11]

Experimental Workflow for [¹⁸F]-FPA PET Imaging in Cancer Models

The following diagram illustrates a typical experimental workflow for evaluating the uptake of [¹⁸F]-FPA in preclinical cancer models.

Caption: Experimental workflow for [¹⁸F]-FPA PET imaging.

Putative Metabolic Pathway of this compound in Cancer Cells

Based on studies with propionic acid and the observed uptake of [¹⁸F]-FPA in tumors, a putative metabolic pathway can be proposed.[13][14] Propionic acid is known to be a substrate for gluconeogenesis and can enter the TCA cycle. In the context of cancer, where fatty acid synthesis is often elevated, 2-FPA may be utilized in related pathways.[15][16]

Caption: Putative metabolic pathway of this compound.

This diagram illustrates the potential conversion of this compound to 2-Fluoropropionyl-CoA, which can then enter the TCA cycle via succinyl-CoA.[13] Additionally, its potential role as a substrate for fatty acid synthesis is indicated, which is a key area of investigation for its use in cancer imaging.[11][12]

Conclusion

This technical guide provides a consolidated resource on the physical properties of this compound, essential for professionals in research and drug development. The presented data, experimental protocols, and pathway visualizations offer a foundational understanding of this important chemical entity, facilitating its effective and safe use in various scientific and industrial applications.

References

- 1. 2-18F-Fluoropropionic Acid as a PET Imaging Agent for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound | 6087-13-4 [chemicalbook.com]

- 4. This compound | C3H5FO2 | CID 256876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-2-fluoropropanoic acid | C3H5FO2 | CID 11040627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. chembk.com [chembk.com]

- 8. spectrabase.com [spectrabase.com]

- 9. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 10. Validation of R-2-[18F]Fluoropropionic Acid as a Potential Tracer for PET Imaging of Liver Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Propionic Acid-Based PET Imaging of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. staff.najah.edu [staff.najah.edu]

- 13. Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamscience.com [benthamscience.com]

- 15. The Potential of 11C-acetate PET for Monitoring the Fatty Acid Synthesis Pathway in Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Imaging Tumor Metabolism Using Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Fluoropropionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoropropionic acid (CAS 6087-13-4). Due to the limited availability of experimentally-derived public spectra, this guide presents predicted spectroscopic data based on established principles and spectral data of analogous compounds. These predictions offer valuable insights for the characterization and analysis of this compound in research and development settings.

Introduction

This compound is a halogenated carboxylic acid with applications in various fields, including as a building block in the synthesis of pharmaceuticals and agrochemicals. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and structural elucidation in complex matrices. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on established empirical rules, spectral databases of similar structures, and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR (Proton NMR)

Predicted data in CDCl₃ at 400 MHz.

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| ~11.5 | Singlet (broad) | - | -COOH |

| ~4.9 | Doublet of Quartets | ~48 (²JH-F), ~7 (³JH-H) | -CH(F)- |

| ~1.6 | Doublet of Doublets | ~24 (³JH-F), ~7 (³JH-H) | -CH₃ |

2.1.2. ¹³C NMR (Carbon-13 NMR)

Predicted data in CDCl₃ at 100 MHz.

| Chemical Shift (δ) (ppm) | C-F Coupling (J) (Hz) | Assignment |

| ~175 | ~20 (²JC-F) | -COOH |

| ~88 | ~180 (¹JC-F) | -CH(F)- |

| ~18 | ~25 (²JC-F) | -CH₃ |

2.1.3. ¹⁹F NMR (Fluorine-19 NMR)

A ¹⁹F NMR spectrum for this compound is publicly available.

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| -185 to -195 | Doublet of Quartets | ~48 (²JF-H), ~24 (³JF-H) |

Infrared (IR) Spectroscopy

Predicted major vibrational frequencies for a neat liquid film.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (Carboxylic acid) |

| ~1450 | Medium | C-H bend (aliphatic) |

| ~1220 | Strong | C-O stretch (Carboxylic acid) |

| ~1050 | Strong | C-F stretch |

| ~930 | Broad, Medium | O-H bend (out-of-plane, dimer) |

Mass Spectrometry (MS)

Predicted major fragments for Electron Ionization (EI) Mass Spectrometry.

| m/z | Proposed Fragment |

| 92 | [M]⁺ (Molecular Ion) |

| 73 | [M - F]⁺ |

| 47 | [M - COOH]⁺ |

| 45 | [COOH]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like this compound. Instrument parameters should be optimized for the specific instrument and sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is free of any particulate matter.

3.1.2. Data Acquisition

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

¹H NMR:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024-4096 (due to lower sensitivity).

-

Relaxation Delay: 2-5 seconds.

-

-

¹⁹F NMR:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Spectral Width: Appropriate range for fluorine (~ -50 to -250 ppm).

-

Number of Scans: 128-512.

-

Relaxation Delay: 1-2 seconds.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

3.2.2. Data Acquisition

-

Instrument: FT-IR Spectrometer with an ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample spectrum.

Mass Spectrometry (MS)

3.3.1. Sample Preparation

-

Prepare a dilute solution of this compound (~0.1 mg/mL) in a volatile solvent compatible with the ionization method (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).

3.3.2. Data Acquisition (Electron Ionization - EI)

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-200.

-

Inlet System: Direct infusion or GC introduction.

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Disclaimer: The spectroscopic data presented in this guide are predicted values and should be used for reference purposes only. Experimental verification is recommended for definitive structural confirmation and analysis.

An In-depth Technical Guide to the Solubility of 2-Fluoropropionic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-fluoropropionic acid in organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, purification, formulation development, and as an intermediate in the creation of pharmaceuticals and other bioactive molecules. This document consolidates available qualitative data, presents quantitative solubility data for structurally similar compounds to provide a predictive framework, and details established experimental protocols for solubility determination.

Introduction to this compound

This compound (2-FPA) is a halogenated carboxylic acid with the chemical formula C₃H₅FO₂. The presence of a fluorine atom on the alpha-carbon significantly influences its physicochemical properties, including its acidity and solubility, compared to its non-fluorinated analog, propionic acid. These altered properties are of considerable interest in medicinal chemistry, where the introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1]

Solubility of this compound: Qualitative Overview

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Qualitative Solubility | Source(s) |

| Water | Partly Miscible | [2][3][4][5] |

| Ethanol | Soluble | [2] |

| Ether | Soluble | [2] |

| Acetone | Sparingly Soluble | [3] |

| Methanol | Sparingly Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [3] |

Comparative Quantitative Solubility Data of Analogous Compounds

To provide a more quantitative context for researchers, this section presents solubility data for structurally related compounds: propionic acid, 3-fluoropropanoic acid, and fluoroacetic acid. This information can serve as a useful guide for solvent selection and for predicting the behavior of this compound.

Propionic Acid: The non-fluorinated parent compound, propionic acid, is generally miscible with water and soluble in many common organic solvents.[1][6][7][8]

Table 2: Quantitative Solubility of Propionic Acid

| Solvent | Solubility | Temperature (°C) | Source(s) |

| Water | Miscible | > -19.3 | [6] |

| Water | 37 g/100 mL | Not Specified | [7] |

| Ethanol | Miscible | Not Specified | [7] |

| Ether | Miscible | Not Specified | [7] |

| Chloroform | Soluble | Not Specified | [8] |

| Acetone | Miscible | Not Specified | [6] |

| Benzene | Miscible | Not Specified | [6] |

| Dichloromethane | Miscible | Not Specified | [6] |

| DMSO | Miscible | Not Specified | [6] |

3-Fluoropropanoic Acid: An isomer of 2-FPA, 3-fluoropropanoic acid is described as being highly soluble in polar solvents like water and having limited solubility in non-polar solvents.[9]

Fluoroacetic Acid: As a smaller fluorinated carboxylic acid, its solubility provides insight into the behavior of the fluorocarboxylic acid functional group. It is reported to be soluble in water, alcohols, and acetone.[10][11]

The general trend suggests that short-chain carboxylic acids, including their fluorinated derivatives, exhibit good solubility in polar organic solvents, a characteristic that is expected to extend to this compound. The presence of the fluorine atom enhances the molecule's polarity.[10]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of this compound in organic solvents. These protocols are based on established methods for carboxylic acids.

This is a standard and reliable method for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance (accurate to at least 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Pipettes and other standard laboratory glassware

-

Drying oven

-

Desiccator

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is essential to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the constant temperature for several hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette or syringe. To avoid drawing up solid particles, it is advisable to use a syringe filter.

-

Weighing the Saturated Solution: Transfer the filtered saturated solution to a pre-weighed, dry vial and record the total weight.

-

Solvent Evaporation: Evaporate the solvent from the vial in the saturated solution. This can be done under a gentle stream of nitrogen or in a drying oven at a temperature below the boiling point of this compound and that will not cause decomposition.

-

Drying and Final Weighing: Dry the vial containing the solid residue to a constant weight in a drying oven. Cool the vial in a desiccator before each weighing.

-

Calculation: The solubility is calculated from the mass of the dissolved this compound (final weight of the vial with residue minus the initial weight of the empty vial) and the mass of the solvent (weight of the vial with the saturated solution minus the final weight of the vial with residue).

This method is applicable if this compound exhibits a distinct UV/Vis absorbance profile in the chosen solvent and the solvent itself is transparent in that region. Carboxylic acids typically have a weak n → π* transition around 200-210 nm.

Materials:

-

UV/Vis spectrophotometer

-

Quartz cuvettes

-

Standard laboratory glassware for preparing solutions

-

Materials for the isothermal shake-flask method (as described above)

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should demonstrate a linear relationship in the concentration range of interest (Beer-Lambert Law).

-

-

Preparation of Saturated Solution: Follow steps 1-4 of the isothermal shake-flask gravimetric method to prepare a saturated solution at a constant temperature.

-

Dilution and Measurement:

-

Withdraw a small, precise volume of the clear supernatant.

-

Dilute this sample with a known volume of the solvent to bring its concentration into the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the same λmax.

-

-

Calculation:

-

Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the Isothermal Shake-Flask Gravimetric Method.

Caption: Workflow for the UV/Vis Spectrophotometric Solubility Determination Method.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains to be extensively published, qualitative information and data from analogous compounds suggest good solubility in polar organic solvents. For researchers and professionals in drug development, the experimental protocols detailed in this guide provide a robust framework for determining the precise solubility of this compound in solvents relevant to their specific applications. Such empirical data is indispensable for process optimization, formulation design, and ensuring the reproducibility of scientific outcomes.

References

- 1. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 6087-13-4 [chemicalbook.com]

- 4. This compound, 96%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. This compound, 96%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. Propionic acid - Sciencemadness Wiki [sciencemadness.org]

- 7. chembk.com [chembk.com]

- 8. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Fluoroacetic acid | CH2FCOOH | CID 5237 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Fluoropropionic Acid from 2-Chloropropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-fluoropropionic acid from 2-chloropropionic acid, focusing on the direct halogen exchange reaction. The information presented is curated for professionals in the fields of chemical research and drug development, offering detailed experimental protocols, quantitative data analysis, and visual representations of the synthetic pathway.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The introduction of a fluorine atom at the α-position of propionic acid can significantly alter the molecule's physicochemical and biological properties, including its acidity, lipophilicity, and metabolic stability. Consequently, efficient and scalable synthetic routes to this compound are of considerable interest. One of the most direct methods for the preparation of this compound is through the nucleophilic substitution of the chlorine atom in 2-chloropropionic acid with a fluoride ion. This guide will focus on a microwave-assisted approach, which offers advantages in terms of reaction time and efficiency.

Synthetic Pathway: Halogen Exchange Fluorination

The core of the synthesis is a nucleophilic substitution reaction (SN2) where a fluoride anion displaces the chloride ion from the α-carbon of 2-chloropropionic acid.

Reaction Scheme:

This transformation can be achieved using various fluorinating agents. The following sections detail a specific protocol employing potassium fluoride (KF) under microwave irradiation.

Experimental Protocol: Microwave-Assisted Synthesis

The following experimental procedure is based on the research article "Microwave Synthesis of this compound form 2-Chloropropionic Acid and Energy Barrier Calculation of the Transition State".[1]

Materials:

-

2-Chloropropionic acid

-

Potassium fluoride (KF)

-

Ethylene glycol

-

Anhydrous ether

-

Anhydrous sodium sulfate

-

Domestic microwave oven (modified for controlled temperature and reflux)

Procedure:

-

Reaction Setup: In a 100 mL three-necked flask equipped with a reflux condenser and a thermometer, add 10.8 g of 2-chloropropionic acid and 20 mL of ethylene glycol.

-

Addition of Fluorinating Agent: To the stirred solution, add 8.7 g of potassium fluoride.

-

Microwave Irradiation: Place the reaction flask in the modified microwave oven. Heat the mixture to 120 °C and maintain this temperature under reflux for 20 minutes.

-

Work-up:

-

After cooling the reaction mixture to room temperature, add 30 mL of anhydrous ether.

-

Filter the resulting mixture to remove insoluble salts.

-

Wash the filtrate twice with 15 mL portions of saturated sodium chloride solution in a separatory funnel.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

The crude product is obtained by removing the ether under reduced pressure.

-

Further purification is achieved by distillation to yield pure this compound.

-

Quantitative Data

The microwave-assisted synthesis method provides a high yield of the desired product in a significantly reduced reaction time compared to conventional heating methods.

| Parameter | Value | Reference |

| Starting Material | 2-Chloropropionic acid | [1] |

| Fluorinating Agent | Potassium Fluoride (KF) | [1] |

| Solvent | Ethylene Glycol | [1] |

| Reaction Temperature | 120 °C | [1] |

| Reaction Time | 20 minutes | [1] |

| Yield | 91% | [1] |

Visualizations

Reaction Workflow

The following diagram illustrates the key steps in the microwave-assisted synthesis of this compound.

Nucleophilic Substitution Mechanism

The reaction proceeds via a classical SN2 mechanism. The diagram below depicts the transition state of this process.

Safety Considerations

-

2-Chloropropionic acid is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

-

Potassium fluoride is toxic if ingested or inhaled. Avoid creating dust.

-

The reaction should be carried out in a well-ventilated fume hood.

-

Microwave synthesis should only be performed in equipment designed or appropriately modified for chemical reactions to prevent pressure buildup and potential explosions.

Conclusion

The microwave-assisted halogen exchange fluorination of 2-chloropropionic acid using potassium fluoride in ethylene glycol is an efficient and high-yielding method for the synthesis of this compound.[1] The significant reduction in reaction time makes this a highly attractive protocol for laboratory-scale synthesis and potentially for process development. The straightforward procedure and work-up contribute to the overall practicality of this synthetic route. Researchers and professionals in drug development can utilize this method to access this important fluorinated building block for further chemical exploration.

References

Whole-Cell Biocatalysis for 2-Fluoro-3-Hydroxypropionic Acid

An In-depth Technical Guide to the Biocatalytic Synthesis of Fluorinated Propionic Acids

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. Fluorinated propionic acids, in particular, are valuable chiral building blocks for a variety of pharmaceuticals. Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for accessing these compounds with high stereoselectivity and under mild reaction conditions. This technical guide provides a comprehensive overview of the core biocatalytic strategies for synthesizing fluorinated propionic acids, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Metabolic engineering of microbial hosts provides a powerful "one-pot" approach for the synthesis of complex molecules from simple feedstocks. A notable example is the production of 2-fluoro-3-hydroxypropionic acid (2-F-3-HP) using engineered Escherichia coli.

Signaling Pathway and Experimental Workflow

The synthesis of 2-F-3-HP in engineered E. coli is achieved by introducing a synthetic metabolic pathway that converts 2-fluoromalonate (2-FMA) into the desired product. This is accomplished by the co-expression of three key enzymes: a malonate transmembrane protein (MadLM) for substrate uptake, methylmalonyl-CoA synthase (MatBrp) to convert 2-FMA to its CoA thioester, and methylmalonyl-CoA reductase (MCR) to reduce the thioester to the final product.[1][2][3][4]

Quantitative Data

The following table summarizes the key quantitative data from a whole-cell biocatalytic synthesis of 2-F-3-HP.

| Host Strain | Key Enzymes Expressed | Substrate | Product Titer (mg/L) | Fermentation Time (h) |

| E. coli BL21(DE3) | MatBrp, MCR, MadLM | 2-Fluoromalonate | 50.0 | 24 |

Data sourced from Liu et al. (2022).[1][2][3][4]

Experimental Protocol: Whole-Cell Biocatalysis

1. Strain Construction:

-

The genes encoding methylmalonyl-CoA synthase (MatBrp) and methylmalonyl-CoA reductase (MCR) are cloned into a suitable expression vector (e.g., pACYCDuet-1).

-

The gene for the malonate transmembrane protein (MadLM) is cloned into a separate compatible expression vector (e.g., pBAD).

-

Both plasmids are co-transformed into an appropriate E. coli expression host, such as BL21(DE3).

2. Cell Culture and Induction:

-

A single colony of the recombinant E. coli is used to inoculate a starter culture in LB medium containing the appropriate antibiotics and grown overnight at 37°C.

-

The main culture is inoculated with the overnight culture to an initial OD₆₀₀ of 0.1 and grown at 37°C with shaking.

-

When the OD₆₀₀ reaches 0.6-0.8, protein expression is induced by the addition of appropriate inducers (e.g., IPTG and arabinose). The culture is then incubated at a lower temperature (e.g., 30°C) for a defined period (e.g., 12 hours) to allow for protein expression.

3. Whole-Cell Biotransformation:

-

The induced cells are harvested by centrifugation and washed with M9 buffer (pH 7.0).

-

The cell pellet is resuspended in fresh M9 buffer to a final OD₆₀₀ of 30.

-

The biotransformation is initiated by adding the substrate (2-fluoromalonate) to a final concentration of 4 mM, along with a carbon source (e.g., 8% glucose) and MgSO₄ (10 mM).

-

The reaction is carried out at 30°C with constant stirring (200 rpm) for 24 hours.

4. Product Analysis:

-

The reaction mixture is centrifuged to remove the cells.

-

The supernatant is analyzed by HPLC-MS to quantify the concentration of 2-fluoro-3-hydroxypropionic acid.

Lipase-Catalyzed Kinetic Resolution of Fluorinated Propionic Acid Esters

Lipases are versatile and robust enzymes widely used for the kinetic resolution of racemic esters to produce enantiomerically enriched carboxylic acids and esters. This approach is highly effective for the synthesis of chiral fluorinated propionic acids.

Experimental Workflow

The kinetic resolution of a racemic fluorinated propionic acid ester involves the enantioselective hydrolysis of one of the ester enantiomers by a lipase, resulting in a mixture of an enantioenriched carboxylic acid and the unreacted, enantioenriched ester. These can then be separated.

Quantitative Data

The following table presents a comparison of different lipases used in the kinetic resolution of fluorinated propionic acid esters and related compounds.

| Enzyme | Substrate | Solvent | Enantiomeric Excess (ee) of Remaining Ester (%) | Enantiomeric Ratio (E) |

| Candida rugosa lipase | Methyl 2-chloro-3,3,3-trifluoropropanoate | Aqueous buffer | 95 (at 60% conversion) | ~10 |

| Pseudomonas fluorescens esterase | Methyl 2-chloro-3,3,3-trifluoropropanoate | Aqueous buffer | 95 (at 60% conversion) | ~10 |

| Pseudomonas cepacia lipase (PSL) | Racemic 2-substituted cycloalkanols | Diethyl ether | >99 | >200 |

| Candida antarctica lipase B (Novozym 435) | Racemic 2-substituted cycloalkanols | Diethyl ether | >99 | >200 |

Data for fluorinated propanoic acid esters are limited; related compounds are included for comparison. Data sourced from relevant literature.[5][6][7]

Experimental Protocol: Lipase-Catalyzed Hydrolysis

1. Enzyme Preparation:

-

A commercially available lipase (e.g., from Candida rugosa or Pseudomonas cepacia) is used either in its free or immobilized form.

2. Reaction Setup:

-

The racemic fluorinated propionic acid ester is dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.0) or a biphasic system containing an organic solvent (e.g., isooctane) to improve substrate solubility.

-

The lipase is added to the reaction mixture. The enzyme loading is typically between 10-50% (w/w) of the substrate.

3. Reaction Conditions:

-

The reaction is incubated at a controlled temperature (e.g., 30-40°C) with vigorous stirring to ensure proper mixing of the phases.

-

The progress of the reaction (conversion and enantiomeric excess) is monitored over time by taking aliquots and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

4. Work-up and Product Isolation:

-

Once the desired conversion (typically close to 50%) is reached, the enzyme is removed by filtration.

-

The pH of the aqueous phase is adjusted to be acidic (e.g., pH 2) to protonate the newly formed carboxylic acid.

-

The mixture is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic phase, containing the unreacted ester, and the aqueous phase, containing the acid, are separated.

-

The products can be further purified by standard techniques such as column chromatography.

Dehalogenase-Catalyzed Synthesis

Dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds, offering a direct route to hydroxylated compounds from their halogenated precursors. This can be a key step in the synthesis of fluorinated propionic acids.

Fluorometabolite Biosynthesis Pathway in Streptomyces cattleya

The bacterium Streptomyces cattleya is one of the few organisms known to naturally produce organofluorine compounds. The biosynthesis of fluoroacetate and 4-fluorothreonine in this organism is initiated by the fluorinase enzyme, which catalyzes the formation of a C-F bond. This pathway provides a blueprint for the biocatalytic production of fluorinated molecules.

Experimental Protocol: Dehalogenase Activity Assay

This protocol provides a general method for assessing the activity of a dehalogenase on a fluorinated substrate.

1. Enzyme Preparation:

-

The dehalogenase enzyme is expressed in a suitable host (e.g., E. coli) and purified, for example, by affinity chromatography.

2. Reaction Mixture:

-

A reaction mixture is prepared in a suitable buffer (e.g., 100 mM Tris-sulfate, pH 9.5).

-

The fluorinated substrate (e.g., a fluorinated aliphatic acid) is added to a final concentration of 25 mM.

3. Enzymatic Reaction:

-

The reaction is initiated by adding the purified dehalogenase enzyme.

-

The mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1-5 minutes).

-

The reaction is stopped by adding a strong acid (e.g., 1.5 M sulfuric acid).

4. Halide Ion Detection:

-

The amount of fluoride ion released is quantified using a fluoride ion-selective electrode or a colorimetric assay.

-

One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the release of 1 µmol of halide per minute under the specified conditions.

Conclusion

The biocatalytic synthesis of fluorinated propionic acids is a rapidly advancing field with significant potential for the sustainable production of valuable chiral building blocks. Whole-cell biocatalysis, lipase-catalyzed kinetic resolutions, and the use of dehalogenases represent key strategies that offer high selectivity and mild reaction conditions. Further research into enzyme discovery, protein engineering, and process optimization will continue to expand the scope and efficiency of these biocatalytic approaches, providing powerful tools for researchers and professionals in drug development and chemical synthesis.

References

- 1. Frontiers | Metabolic Engineering of Yeast for the Production of 3-Hydroxypropionic Acid [frontiersin.org]

- 2. Development of a multi-enzyme cascade for 2′3′-cGAMP synthesis from nucleosides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. almacgroup.com [almacgroup.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

An In-depth Technical Guide to the Safe Handling of 2-Fluoropropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Fluoropropionic acid (CAS No: 6087-13-4), a crucial reagent in various research and development applications, including its use as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.[1][2] Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a colorless liquid that is partly miscible in water.[1][3] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | References |

| Molecular Formula | C₃H₅FO₂ | [1][4] |

| Molecular Weight | 92.07 g/mol | [4][5] |

| Appearance | Colorless liquid | [1][5] |

| Boiling Point | 86-87 °C at 35 mmHg / 66-67 °C at 30 mmHg | [3][5] |

| Density | 1.181 g/mL at 25 °C | [3][5] |

| Flash Point | 82.22 °C (180.0 °F) | [5][6] |

| Refractive Index | n20/D 1.383 | [3][5] |

| Water Solubility | Partly miscible | [1][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[4][7][8]

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage |

| Specific target organ toxicity — single exposure | 3 | May cause respiratory irritation |

Signal Word: Danger[5]

Hazard Pictograms:

corrosive health hazard

Personal Protective Equipment (PPE)

The following personal protective equipment must be worn when handling this compound to minimize exposure and ensure personal safety.[9][10]

| Protection Type | Specific Recommendations | Rationale |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is also recommended. | Protects against splashes and vapors, preventing severe eye damage.[9][11] |

| Hand Protection | Wear appropriate protective gloves (e.g., neoprene, nitrile rubber) to prevent skin exposure. Gloves must be inspected prior to use. | Prevents direct contact with the skin, which can cause severe burns.[9][11] |

| Skin and Body Protection | Wear appropriate protective clothing, including a lab coat, to prevent skin exposure. Long-sleeved clothing and closed-toe shoes are mandatory. | Minimizes the risk of accidental skin contact with spills or splashes.[7][9] |

| Respiratory Protection | Use only under a chemical fume hood. If the exposure limits are exceeded or irritation is experienced, a full-face respirator with a suitable cartridge (e.g., type ABEK) should be used. | Prevents inhalation of vapors or mists, which can cause respiratory tract irritation.[9][12] |

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling:

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7][9]

-

Do not get in eyes, on skin, or on clothing.[9]

-

Avoid breathing mist, vapors, or spray.[9]

-

Do not ingest. If swallowed, seek immediate medical assistance.[9]

-

Use non-sparking tools and take precautionary measures against static discharges.[8]

-

Wash hands thoroughly after handling.[7]

Storage:

-

Store in a corrosives area.[9]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][9]

-

Keep away from incompatible materials such as oxidizing agents.[1]

-

Moisture-sensitive; consider storing under an inert gas.[8]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First-Aid Measures:

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[7][9] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing and gloves before reuse. Call a physician immediately.[7][9] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Call a physician immediately.[7][9] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.[8][9] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use CO₂, dry chemical, dry sand, or alcohol-resistant foam.[9]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including hydrogen fluoride.[7][9]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[9]

Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[7][9]

-

Environmental Precautions: Should not be released into the environment.[7][9]

-

Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[7][9]

Disposal Considerations

This compound waste must be treated as hazardous waste.

-

Waste Disposal Methods: Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[9] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[9]

-

Disposal Containers: Collect waste in designated, labeled, and sealed containers.[13]

-

Contaminated Packaging: Empty containers should be handled as hazardous waste.[14] The first rinse of the container must be collected and disposed of as hazardous waste.[14]

Experimental Protocols and Workflows

While specific experimental protocols will vary, the following workflows provide a logical framework for the safe handling of this compound in a laboratory setting.

Caption: Logical workflow for the safe handling of this compound.

Caption: Emergency response workflow for exposure incidents.

Transportation Information

This compound is regulated for transport.

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

| DOT | UN3265 | Corrosive liquid, acidic, organic, n.o.s. (this compound) | 8 | II |

| IATA | UN3265 | Corrosive liquid, acidic, organic, n.o.s. | 8 | II |

| IMDG/IMO | UN3265 | Corrosive liquid, acidic, organic, n.o.s. (this compound) | 8 | II |

This guide is intended to provide comprehensive safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.

References

- 1. chembk.com [chembk.com]

- 2. This compound, 96%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | C3H5FO2 | CID 256876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 97 6087-13-4 [sigmaaldrich.com]

- 6. 2-氟丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. canbipharm.com [canbipharm.com]

- 9. fishersci.com [fishersci.com]

- 10. benchchem.com [benchchem.com]

- 11. ipo.rutgers.edu [ipo.rutgers.edu]

- 12. echemi.com [echemi.com]

- 13. benchchem.com [benchchem.com]

- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

An In-depth Technical Guide to the Thermal Decomposition of Perfluoropropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of perfluoropropionic acid (PFPrA), a short-chain per- and poly-fluoroalkyl substance (PFAS). The content herein is curated for researchers, scientists, and drug development professionals who require a deep understanding of the chemical behavior of PFPrA under thermal stress. This document details the decomposition pathways, products, and kinetics, supported by quantitative data, experimental protocols, and visual diagrams to facilitate comprehension.

Introduction

Perfluoropropionic acid (CF₃CF₂COOH), also known as PFPrA, is an ultra-short-chain perfluoroalkyl carboxylic acid.[1] Due to the exceptional strength of the carbon-fluorine bond, PFAS, including PFPrA, are highly resistant to natural degradation processes.[2] However, thermal treatment methods such as pyrolysis and incineration are being explored as potential remediation strategies for PFAS-contaminated materials.[3] Understanding the thermal decomposition mechanisms of these "forever chemicals" is crucial for optimizing such technologies and predicting the formation of potentially harmful byproducts.

Recent studies, combining experimental data with computational modeling, have elucidated the complex processes that govern the breakdown of PFPrA at elevated temperatures.[2][4] This guide synthesizes these findings to provide a detailed technical resource.

Thermal Decomposition Pathways and Products

The thermal decomposition of perfluoropropionic acid proceeds through distinct pathways, largely dependent on the atmosphere in which the heating occurs. The primary conditions studied are pyrolysis (in an inert atmosphere like nitrogen) and combustion (in the presence of oxygen).

Pyrolysis (Inert Atmosphere)

In the absence of oxygen, the thermal decomposition of PFPrA is initiated at temperatures as low as 200°C.[5] The primary mechanism involves the elimination of hydrogen fluoride (HF), leading to the formation of several key products.[5] Computational studies suggest that C-C bond cleavage is also a significant pathway.[2][6]

Key Pyrolysis Products of PFPrA:

-

Tetrafluoroethylene (C₂F₄): A major product formed through the decomposition process.

-

1,1,1,2,2-Pentafluoroethane (CF₃CF₂H): Another significant product resulting from the rearrangement and stabilization of intermediates.

-

Trifluoroacetyl fluoride (CF₃COF): An acyl fluoride formed during the breakdown of the carboxylic acid group.

-

Carbon Tetrafluoride (CF₄) and Hexafluoroethane (C₂F₆): The presence of these compounds suggests the involvement of perfluorocarbon radical intermediates in the decomposition process.[5]

The formation of these products indicates that the decomposition is not a simple one-step process but involves a series of reactions, including intramolecular HF elimination and radical chain reactions.

Combustion (Oxygen-Rich Atmosphere)

In the presence of oxygen, the decomposition of PFPrA is more efficient in terms of breaking down the fluorinated carbon backbone.

Key Combustion Products of PFPrA:

-

Carbonyl fluoride (COF₂): This is the primary product observed at temperatures below 400°C.[5]

-

Silicon Tetrafluoride (SiF₄): At temperatures above 600°C, reactions with quartz reactors can lead to the formation of SiF₄.[5]

Oxygen facilitates the defluorination process by reacting with both the parent PFPrA molecule and its pyrolysis products.[5] The presence of catalysts, such as platinum, can further promote the conversion to COF₂ at lower temperatures.[2]

Quantitative Decomposition Data

The following tables summarize the key quantitative data related to the thermal decomposition of PFPrA and similar short-chain PFCAs.

Table 1: Thermal Decomposition Products of Perfluoropropionic Acid (PFPrA)

| Atmosphere | Temperature Range (°C) | Primary Products | Secondary/Trace Products | Citation(s) |

| Pyrolysis (N₂) ** | 200 - 780 | CF₂=CF₂, CF₃CF₂H, CF₃COF | CF₄, C₂F₆ | [5] |

| Combustion (O₂) | < 400 | COF₂ | - | [5] |

| Combustion (O₂) ** | > 600 | SiF₄ (in quartz reactor) | - | [5] |

Table 2: Half-lives of Short-Chain PFCAs at 200°C on Granular Activated Carbon (GAC)

| Compound | Half-life (t₁/₂) in minutes | Citation(s) |

| Perfluorobutanoic acid (PFBA) | 13 | [7] |

| Hexafluoropropylene oxide dimer acid (HFPO-DA) | 4.3 | [7] |

Note: Data for PFPrA specifically was not available in the reviewed literature, but the data for PFBA provides a close comparison for a similar short-chain PFCA.

Experimental Protocols

The primary analytical technique for studying the thermal decomposition of PFPrA is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) . This method allows for the thermal degradation of a sample in a controlled environment and the subsequent separation and identification of the decomposition products.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Protocol

-

Sample Preparation:

-

A small, accurately weighed amount of the PFPrA sample (typically in the microgram to milligram range) is placed into a pyrolysis sample cup.

-

For studies involving matrices, such as granular activated carbon (GAC), the PFPrA is first adsorbed onto the matrix material, which is then placed in the sample cup.

-

-

Pyrolysis:

-

The sample cup is introduced into the pyrolysis furnace, which is pre-heated to the desired decomposition temperature (e.g., 200°C to 800°C).

-

The sample is rapidly heated, causing thermal decomposition. The atmosphere within the pyrolyzer can be controlled (e.g., inert helium for pyrolysis, or air/oxygen for combustion studies).

-

-

Gas Chromatography (GC) Separation:

-

The volatile decomposition products are swept from the pyrolyzer into the GC injection port by a carrier gas (typically helium).

-

The GC column (a common choice is a polysiloxane-based column) separates the individual components of the product mixture based on their boiling points and interactions with the column's stationary phase.

-

A temperature program is used to ramp the oven temperature, allowing for the sequential elution of the separated compounds.

-

-

Mass Spectrometry (MS) Detection and Identification:

-

As the compounds elute from the GC column, they enter the mass spectrometer.

-

The MS ionizes the molecules (commonly through electron impact) and separates the resulting ions based on their mass-to-charge ratio.

-

A mass spectrum is generated for each separated compound, which serves as a "chemical fingerprint."

-

The identity of the decomposition products is determined by comparing their mass spectra to spectral libraries (e.g., NIST) and known standards.

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key decomposition pathways and the experimental workflow.

Signaling Pathways and Toxicological Relevance

The term "signaling pathways" typically refers to biological processes within cells. The current body of literature on the thermal decomposition of PFPrA focuses on its chemical transformation pathways rather than its interaction with specific biological signaling cascades.

However, it is critical for researchers, particularly those in drug development and toxicology, to be aware of the hazardous nature of both the parent compound and its thermal decomposition products. Products such as carbonyl fluoride (COF₂) are highly toxic and reactive. The formation of various perfluorinated gases and radical species during thermal treatment necessitates careful management of off-gases and a thorough risk assessment of any thermal remediation or disposal process for PFPrA-containing materials.

Conclusion

The thermal decomposition of perfluoropropionic acid is a complex process that is highly dependent on the reaction conditions, particularly the presence or absence of oxygen. In inert atmospheres, decomposition proceeds via HF elimination and C-C bond scission to yield a variety of fluorinated organic compounds. In the presence of oxygen, the primary product at lower temperatures is carbonyl fluoride. The use of Py-GC/MS has been instrumental in identifying these decomposition pathways and products. While the focus of current research is on the chemical mechanisms, the toxicological implications of the decomposition products are a significant concern that warrants further investigation, especially in the context of developing safe and effective remediation technologies for PFAS.

References

- 1. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Thermal desorption - gas chromatography - mass spectrometry (TD-GC-MS) analysis of PFAS used in food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Potential Research Applications of 2-Fluoropropionic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoropropionic acid, a halogenated carboxylic acid, is a versatile molecule with a growing number of applications in scientific research and development. Its unique chemical properties, stemming from the presence of a fluorine atom on the alpha-carbon, make it a valuable tool in diverse fields ranging from medicinal chemistry and metabolic research to materials science and agrochemistry. This technical guide provides a comprehensive overview of the core research applications of this compound, presenting key data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Physicochemical Properties

This compound is a colorless liquid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₃H₅FO₂ | |

| Molecular Weight | 92.07 g/mol | |

| Appearance | Colorless liquid | |

| Density | 1.181 g/mL at 25 °C | |

| Boiling Point | 153-154 °C | |

| Melting Point | -32 °C | |

| Water Solubility | Partly miscible | |

| pKa | 2.68 ± 0.10 (Predicted) | |

| Refractive Index | n20/D 1.383 | |

| Flash Point | 82.22 °C (180.0 °F) | |

| CAS Number | 6087-13-4 |

Core Research Applications